Ethyl 6-(bromomethyl)nicotinate

Description

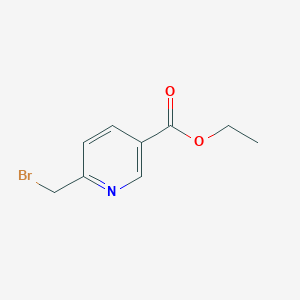

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLWROJDKJMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623917 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178264-57-8 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 6-(bromomethyl)nicotinate, a valuable reagent in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the formation of ethyl 6-methylnicotinate, followed by the targeted bromination of the methyl group. This document includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.

Step 1: Synthesis of Ethyl 6-methylnicotinate

The initial step focuses on the synthesis of the precursor molecule, ethyl 6-methylnicotinate, through the oxidation of 5-ethyl-2-methylpyridine, followed by esterification.

Experimental Protocol:

The manufacturing process begins by charging a reactor with sulfuric acid and a catalyst. The mixture is then cooled to 20°C, after which 5-ethyl-2-methylpyridine is added over a period of 30 minutes. The reaction mixture is heated to a temperature of 158-160°C. Nitric acid (60%) is then added over 12 hours, during which time excess nitric acid is distilled off. Following the addition, the mixture is cooled to 50°C. Methanol is added, and the mixture is refluxed for 6 hours at 60-70°C. After reflux, the methanol is distilled off, and the mixture is cooled to 25°C. The pH is adjusted to 7.0, and the product is extracted with a suitable solvent like methylene dichloride (MDC). Finally, the solvent is distilled off to yield the product, which is further purified by fractionation.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Ethyl-2-methylpyridine | [1] |

| Reagents | Sulfuric Acid, Nitric Acid (60%), Methanol | [1] |

| Reaction Temperature (Oxidation) | 158-160°C | [1] |

| Nitric Acid Addition Time | 12 hours | [1] |

| Reaction Temperature (Esterification) | 60-70°C (Reflux) | [1] |

| Esterification Time | 6 hours | [1] |

Step 2: Bromination of Ethyl 6-methylnicotinate

The second step involves the selective bromination of the methyl group at the 6-position of the pyridine ring to yield the final product, this compound. This transformation is typically achieved through a free-radical bromination reaction.

Experimental Protocol:

A common and effective method for this type of benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]

In a typical procedure, ethyl 6-methylnicotinate is dissolved in a non-polar solvent, such as carbon tetrachloride or cyclohexane. N-bromosuccinimide (in a slight molar excess) and a catalytic amount of a radical initiator are added to the solution. The reaction mixture is then heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product. Purification can be achieved through recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-methylnicotinate | |

| Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | [2] |

| Solvent | Carbon Tetrachloride or Cyclohexane | |

| Reaction Condition | Reflux with UV irradiation |

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to Ethyl 6-(bromomethyl)nicotinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to Ethyl 6-(bromomethyl)nicotinate. This compound is a key building block in medicinal chemistry, particularly in the development of targeted protein degraders.

Core Chemical Properties and Structure

This compound is a substituted pyridine derivative. Its structure features a pyridine ring with an ethyl ester at the 3-position and a bromomethyl group at the 6-position. This combination of functional groups makes it a versatile reagent in organic synthesis.

Structural and Physicochemical Data

The following tables summarize the key structural identifiers and physicochemical properties for this compound and its parent compound, ethyl nicotinate, for comparative purposes.

| Identifier | Value |

| IUPAC Name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate |

| Synonyms | 6-Bromomethyl-nicotinic acid ethyl ester |

| CAS Number | 178264-57-8[1] |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol [1] |

| SMILES String | O=C(OCC)C1=CN=C(CBr)C=C1[1] |

| InChI Key | Not available |

Table 1: Structural Identifiers for this compound.

| Property | Value | Notes |

| Melting Point | Not available | Data for ethyl nicotinate: 8-10 °C[2] |

| Boiling Point | Not available | Data for ethyl nicotinate: 223-224 °C[2] |

| Solubility | Not available | Soluble in common organic solvents |

| Appearance | Light yellow liquid/solid (predicted) | - |

| Storage | 2-8°C, under inert atmosphere | [1] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on standard organic chemistry procedures and protocols for analogous compounds, a reliable synthetic route can be outlined.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the radical bromination of Ethyl 6-methylnicotinate.

Reaction:

Caption: Synthetic pathway for this compound.

Materials:

-

Ethyl 6-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Recrystallization: If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Role in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of targeted protein degradation. Its reactive bromomethyl group allows for facile linkage to other molecular scaffolds.

Application in PROTACs

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The nicotinate moiety can be a component of the E3 ligase ligand, and the bromomethyl group serves as a reactive handle to attach a linker connected to a ligand for the target protein.

Caption: Role of this compound derivative in PROTACs.

This strategic use of this compound enables the development of novel therapeutics that can target proteins previously considered "undruggable" by traditional small molecule inhibitors. The resulting PROTACs can modulate signaling pathways implicated in various diseases, including cancer and immunological disorders, by inducing the degradation of key protein players in those pathways.

References

An In-depth Technical Guide to CAS Number 178264-57-8: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 178264-57-8, known as ethyl 6-(bromomethyl)nicotinate. This document details its physicochemical properties, synthesis, and, most significantly, its critical role as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs). A special focus is placed on the synthesis and biological activity of ARV-771, a potent PROTAC that utilizes a similar structural scaffold for the degradation of Bromodomain and Extra-Terminal (BET) proteins, a key target in cancer therapy. This guide includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to this compound (CAS No. 178264-57-8)

This compound is a pyridine-based organic compound that has garnered significant attention in medicinal chemistry as a versatile synthetic intermediate. Its structure incorporates a reactive bromomethyl group, making it an ideal starting material for the elaboration of more complex molecules. It is particularly recognized for its application in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 178264-57-8 | N/A |

| Chemical Name | This compound | [1] |

| Synonyms | 6-Bromomethyl-nicotinic acid ethyl ester | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Not specified | N/A |

| Storage Temperature | 4°C | [1] |

Synthesis of this compound

A patented method for the preparation of a related compound, 6-methyl-nicotinic acid esters, involves the oxidation of 2-methyl-5-ethylpyridine.

General Experimental Protocol for the Preparation of 6-Methyl-Nicotinic Acid Esters (Illustrative)

-

Oxidation: 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid with cooling.

-

The mixture is heated to a temperature between 140 and 225°C.

-

At least 3 moles of nitric acid per mole of the starting material are added to the heated mixture in a manner that allows for the continuous distillation of water and/or diluted nitric acid.

-

After the addition of nitric acid is complete, the distillation process is continued until all water and nitric acid have been removed.

-

Esterification: The reaction mixture is then treated with an alcohol (e.g., ethanol) and heated to esterify the organic acids present in the mixture.

-

The desired 6-methyl-nicotinate is then isolated from the ester mixture using standard purification techniques such as fractional distillation.

Disclaimer: This is a generalized protocol for a related compound and should be adapted and optimized for the specific synthesis of this compound.

Application in PROTAC Synthesis: The Case of ARV-771

The primary utility of this compound and structurally similar compounds lies in their role as precursors for the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

ARV-771 is a well-characterized, potent, and in vivo active pan-BET degrader that exemplifies the application of this technology.[2][3] It targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2][3] The degradation of BET proteins has shown significant therapeutic potential in various cancers, including castration-resistant prostate cancer (CRPC).[2][3]

Synthesis of ARV-771

The synthesis of ARV-771 involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Experimental Protocol for the Synthesis of ARV-771 [3]

-

Step 1: Preparation of (S)-tert-butyl 1-(4-bromophenyl)ethylcarbamate: To a mixture of (S)-1-(4-bromophenyl)ethanamine and sodium bicarbonate in water and ethyl acetate, di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction mixture is stirred, and the resulting product is isolated and purified.

-

Step 2: Synthesis of the Linker Intermediate: A linker with a terminal hydroxyl group is reacted with tert-butyl bromoacetate in the presence of a base to yield a Boc-protected linker.

-

Step 3: Coupling of the Linker to the VHL Ligand: The VHL E3 ligase-binding ligand is coupled to the linker.

-

Step 4: Deprotection and Coupling to the BET-binding Moiety: The Boc protecting group on the linker is removed, and the resulting amine is coupled to a BET-binding moiety that has been functionalized with a carboxylic acid.

-

Step 5: Final Product Isolation and Purification: The final product, ARV-771, is purified using techniques such as preparative reverse-phase HPLC.

Caption: Synthetic workflow for the PROTAC degrader ARV-771.

Biological Activity of ARV-771

ARV-771 has demonstrated potent and selective degradation of BET proteins in various cancer cell lines. The following tables summarize its key biological data.

Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains

| Bromodomain | Kd (nM) |

| BRD2(1) | 34 |

| BRD2(2) | 4.7 |

| BRD3(1) | 8.3 |

| BRD3(2) | 7.6 |

| BRD4(1) | 9.6 |

| BRD4(2) | 7.6 |

| Data from Selleck Chemicals product page for ARV-771.[4] |

Table 2: In Vitro Degradation and Anti-proliferative Activity of ARV-771

| Cell Line | DC₅₀ (nM) for BRD2/3/4 | IC₅₀ (nM) for Proliferation |

| 22Rv1 (CRPC) | < 5 | Not specified |

| Data from Cayman Chemical product page for ARV-771.[5] |

Table 3: In Vivo Efficacy of ARV-771

| Xenograft Model | Treatment | Outcome |

| 22Rv1 (CRPC) | 10 mg/kg, s.c., daily | Tumor regression |

| Data from Raina et al., 2016.[3] |

Mechanism of Action and Signaling Pathway

ARV-771 functions by inducing the formation of a ternary complex between a BET protein and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the BET protein, targeting it for degradation by the 26S proteasome. The degradation of BRD4, a key member of the BET family, leads to the downregulation of its downstream targets, including the oncogene c-MYC and the androgen receptor (AR).[3][6] The suppression of AR signaling is particularly relevant in the context of castration-resistant prostate cancer.

Caption: Mechanism of action of ARV-771 in cancer cells.

Experimental Protocols for Biological Evaluation

The biological activity of PROTACs like ARV-771 is assessed through a variety of in vitro and in vivo assays.

Cell Proliferation Assay

-

Objective: To determine the effect of the compound on the growth of cancer cells.

-

Methodology:

-

Cancer cells (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the PROTAC or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo).

-

The luminescence is measured, and the data is used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Apoptosis Assay

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology:

-

Cells are treated with the PROTAC or vehicle control for a defined period (e.g., 24 hours).

-

Apoptosis can be assessed by measuring caspase activation (e.g., using a Caspase-Glo 3/7 assay) or by flow cytometry analysis of cells stained with Annexin V and propidium iodide.

-

For caspase assays, luminescence is measured to quantify caspase activity.

-

For flow cytometry, the percentage of early and late apoptotic cells is determined.

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of the target protein.

-

Methodology:

-

Cells are treated with various concentrations of the PROTAC for a specific time.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation. The DC₅₀ value (the concentration that causes 50% degradation of the target protein) can be calculated.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.

-

Once the tumors reach a certain size, the mice are randomized into treatment and control groups.

-

The treatment group receives the PROTAC (e.g., via subcutaneous injection), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the tumors are excised, and the levels of the target protein and downstream markers can be analyzed by western blotting or immunohistochemistry.

-

Caption: Experimental workflow for the biological evaluation of a PROTAC.

Conclusion

This compound (CAS No. 178264-57-8) is a valuable chemical entity, serving as a crucial building block in the synthesis of innovative therapeutics, most notably PROTACs. The case study of ARV-771 highlights the potential of leveraging such scaffolds to develop potent and selective protein degraders for the treatment of cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. chemscene.com [chemscene.com]

- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 6-(bromomethyl)nicotinate molecular weight and formula

An In-depth Guide to the Physicochemical Properties of Ethyl 6-(bromomethyl)nicotinate

This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂[1][2] |

| Molecular Weight | 244.09 g/mol [1] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical entity and its core molecular identifiers.

Figure 1: Relationship between chemical name and molecular properties.

References

The Synthetic Utility of Ethyl 6-(Bromomethyl)nicotinate: A Technical Guide for Chemical Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Ethyl 6-(Bromomethyl)nicotinate in Organic Synthesis.

This compound is a versatile bifunctional reagent in organic synthesis, primarily serving as a key building block in the construction of complex heterocyclic scaffolds with significant pharmacological activity. Its utility stems from the presence of two key reactive sites: an electrophilic benzylic bromide and an ethyl ester on a pyridine ring. This guide provides a comprehensive overview of its synthesis, key applications with detailed experimental protocols, and the biological context of the molecules synthesized from it.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 2-methyl-5-ethylpyridine. The first step involves the oxidation of the ethyl group to a carboxylic acid, followed by esterification to yield ethyl 6-methylnicotinate. The second step is a radical bromination of the methyl group to afford the target compound.

Step 1: Synthesis of Ethyl 6-Methylnicotinate

The oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid can be achieved using strong oxidizing agents like nitric acid in the presence of sulfuric acid. The resulting carboxylic acid is then esterified using ethanol under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 6-Methylnicotinate

-

Materials: 2-methyl-5-ethylpyridine, 96% Sulfuric Acid, 65% Nitric Acid, Ethanol, 25% Ammonia solution, Methylene Chloride, Ice.

-

Procedure:

-

In a suitable reaction vessel, 225.0 g (2.26 mol) of 96% sulfuric acid is charged.

-

The vessel is cooled, and 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine is added dropwise over a period of 25 minutes.

-

The stirred reaction mixture is heated to 160°C.

-

600.0 g (6.2 mol) of 65% nitric acid is added dropwise over 5 hours and 30 minutes, maintaining the reaction temperature between 155°C and 160°C. During this time, approximately 445.0 g of nitric acid is continuously distilled off.

-

After the nitric acid addition is complete, the reaction is heated at 190°C for 15 minutes to distill off any unreacted nitric acid.

-

The reaction mixture is cooled to below 100°C and poured into 300 ml of ethanol. The reaction flask is washed with an additional 100 ml of ethanol, and the combined ethanol solution is refluxed for 6 hours.

-

The ethanol is distilled off, and the residue is poured onto 300 g of ice and neutralized with a 25% ammonia solution.

-

The product is extracted three times with 100 ml of methylene chloride.

-

The combined methylene chloride extracts are evaporated to yield the crude ethyl 6-methylnicotinate. Further purification can be achieved by distillation.

-

-

Quantitative Data: Gas chromatographic analysis of a similar crude ester mixture showed 67.9% ethyl 6-methylnicotinate.

Step 2: Bromination of Ethyl 6-Methylnicotinate

The conversion of ethyl 6-methylnicotinate to this compound is achieved through a radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Experimental Protocol: Bromination of Ethyl 6-Methylnicotinate (Representative)

-

Materials: Ethyl 6-methylnicotinate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride.

-

Procedure:

-

To a solution of ethyl 6-methylnicotinate in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction is monitored by TLC or GC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by column chromatography.

-

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent for various nucleophiles, leading to the synthesis of a wide range of substituted pyridine derivatives. The most prominent use is in the synthesis of nicotinic acetylcholine receptor (nAChR) partial agonists.

N-Alkylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This reaction is a key step in the synthesis of several pharmacologically active compounds, including analogues of Varenicline, a smoking cessation aid.

Experimental Protocol: Synthesis of Ethyl 6-(((2-nitrophenyl)amino)methyl)nicotinate

-

Materials: this compound, 2-nitroaniline, Triethylamine, Dichloromethane.

-

Procedure:

-

A solution of this compound (0.50 g, 2.0 mmol) and 2-nitroaniline (0.28 g, 2.0 mmol) in dichloromethane (10 mL) is treated with triethylamine (0.28 mL, 2.0 mmol).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the desired product.

-

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Time (h) | Yield (%) |

| This compound | 2-nitroaniline | Ethyl 6-(((2-nitrophenyl)amino)methyl)nicotinate | Dichloromethane | Triethylamine | 16 | 75 |

Table 1: Quantitative Data for the N-Alkylation Reaction.

Logical Workflow for the Synthesis of a Nicotinic Receptor Ligand Precursor

Caption: Workflow for the synthesis of a precursor to nicotinic receptor ligands.

Other Nucleophilic Substitutions

The benzylic bromide moiety of this compound is susceptible to attack by a variety of other nucleophiles, including thiols and alcohols, to form the corresponding thioethers and ethers, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Representative Reaction with a Thiol:

This compound + R-SH (in the presence of a base like NaH or K₂CO₃) → Ethyl 6-((R-thio)methyl)nicotinate

Representative Reaction with an Alcohol:

This compound + R-OH (in the presence of a base like NaH) → Ethyl 6-((R-oxy)methyl)nicotinate

Biological Context: Nicotinic Acetylcholine Receptor Signaling

The compounds synthesized using this compound as a key building block often target nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. Varenicline, for instance, is a partial agonist of the α4β2 nAChR subtype.

Upon binding of an agonist like acetylcholine or a partial agonist, the nAChR undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades.

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 6-(bromomethyl)nicotinate, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and comparative data to assist researchers and professionals in drug development and manufacturing.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for diverse chemical transformations. The efficient and scalable synthesis of this compound is of significant interest. This guide outlines the most common and effective methods for its preparation.

Primary Synthetic Pathways

There are two primary synthetic routes for the synthesis of this compound, primarily diverging in the initial starting material.

-

Route A: From 2-Methyl-5-ethylpyridine. This route involves the oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid, followed by esterification and subsequent bromination of the methyl group.

-

Route B: From 6-Methylnicotinic Acid. This more direct route begins with the esterification of commercially available 6-methylnicotinic acid, followed by the bromination of the methyl group.

A less common alternative involves the synthesis of Ethyl 6-(hydroxymethyl)nicotinate and its subsequent conversion to the desired brominated product.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on factors such as the availability and cost of starting materials, scalability, and overall yield. The following tables provide a summary of the quantitative data associated with the key steps in each route.

Table 1: Synthesis of Ethyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-5-ethylpyridine | |

| Key Reagents | Sulfuric acid, Nitric acid, Ethanol | |

| Reaction Temperature | 155-160 °C (Oxidation) | |

| Reaction Time | 5.5 hours (Oxidation), 6 hours (Esterification) | |

| Reported Yield | 67.9% | |

| Product Purity | 98.3% | [1] |

Table 2: Synthesis of Ethyl 6-methylnicotinate from 6-Methylnicotinic Acid (Fischer Esterification)

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic acid | |

| Key Reagents | Ethanol, Sulfuric Acid (catalyst) | |

| Reaction Conditions | Reflux | |

| Reaction Time | Not specified | |

| Reported Yield | High |

Table 3: Bromination of Ethyl 6-methylnicotinate (Wohl-Ziegler Reaction)

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-methylnicotinate | |

| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | [2] |

| Solvent | Carbon tetrachloride (traditional), Dichloromethane, or Acetonitrile (safer alternatives) | [2] |

| Reaction Conditions | Reflux, often with light initiation | [2][3] |

| Reported Yield | Typically high for benzylic brominations |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Synthesis of Ethyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine

Protocol 1: Oxidation of 2-Methyl-5-ethylpyridine and in-situ Esterification

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and distillation apparatus, charge 96% sulfuric acid (2.26 mol) and ammonium vanadate (4.3 mmol).

-

Addition of Starting Material: Cool the mixture and add 98% 2-methyl-5-ethylpyridine (0.75 mol) dropwise over 25 minutes.

-

Oxidation: Heat the stirred reaction mixture to 160°C. Add 65% nitric acid (6.2 mol) dropwise over 5.5 hours, maintaining the temperature between 155°C and 160°C. During the addition, continuously distill off diluted nitric acid.

-

Completion of Oxidation: After the nitric acid addition is complete, heat the mixture at 190°C for 15 minutes to remove any unreacted nitric acid.

-

Esterification: Cool the reaction mixture to below 100°C and pour it into ethanol (300 ml). Wash the reaction flask with an additional 100 ml of ethanol and combine the solutions. Heat the ethanol solution under reflux for 6 hours.

-

Work-up and Isolation: Distill off the ethanol. Pour the residue onto 300 g of ice and neutralize with a 25% ammonia solution. Extract the product three times with 100 ml of methylene chloride. Evaporate the combined organic extracts to obtain the crude product.

-

Purification: The crude ester can be purified by distillation to yield Ethyl 6-methylnicotinate. The reported yield for this process is approximately 67.9%.[4]

Synthesis of Ethyl 6-methylnicotinate from 6-Methylnicotinic Acid

Protocol 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1 equivalent) in absolute ethanol.

-

Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-methylnicotinate.

Synthesis of this compound

Protocol 3: Wohl-Ziegler Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve Ethyl 6-methylnicotinate (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or a safer alternative like dichloromethane or acetonitrile.[2]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux while irradiating with the light source. The reaction is typically initiated by the decomposition of the radical initiator. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Caption: Synthetic Route A from 2-Methyl-5-ethylpyridine.

Caption: Synthetic Route B from 6-Methylnicotinic Acid.

Safety Considerations

-

Nitric Acid and Sulfuric Acid: These are strong, corrosive acids. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.

-

Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be explosive under certain conditions (e.g., heat, shock). Follow proper storage and handling procedures.

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Safer alternatives like dichloromethane or acetonitrile should be considered.[2] Always work in a well-ventilated area.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of starting material being the primary determinant of the route. The oxidation of 2-methyl-5-ethylpyridine followed by esterification and bromination provides a route from a readily available industrial chemical. Alternatively, the esterification of 6-methylnicotinic acid offers a more direct approach. The final bromination step is reliably accomplished via a Wohl-Ziegler reaction. The detailed protocols and comparative data provided in this guide are intended to support the efficient and safe synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Nicotinates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bromomethyl Nicotinate Scaffold

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active compounds. The introduction of a bromomethyl group onto the nicotinate ring creates a highly versatile synthetic intermediate. This functional group acts as a potent electrophilic site, enabling a wide array of subsequent chemical transformations.

The reactivity of the bromomethyl group in nicotinates is analogous to that of benzylic bromides. The adjacent pyridine ring, while electronically different from a benzene ring, plays a crucial role in stabilizing reaction intermediates, thereby dictating the compound's reactivity profile. Understanding these principles is essential for designing efficient synthetic routes to novel therapeutic agents and for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a detailed exploration of the core reactivity, experimental considerations, and synthetic utility of bromomethyl nicotinates.

Core Reactivity Principles

The carbon-bromine bond in a bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, further enhancing reactivity. The two primary reaction pathways for this functional group are nucleophilic substitution and free radical reactions.

The key to the high reactivity of this group is the ability of the adjacent aromatic pyridine ring to stabilize intermediates through resonance, whether it be a carbocation in an SN1-type mechanism or a radical in a free-radical pathway.[2][3] While the electron-withdrawing nature of the nitrogen atom in the pyridine ring can slightly diminish this stabilizing effect compared to a standard benzyl system, the overall reactivity remains significantly elevated compared to a simple alkyl bromide.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common and synthetically useful reaction class for bromomethyl nicotinates. In these reactions, an electron-rich nucleophile replaces the bromide leaving group.[4] The reaction can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism

Given that the bromomethyl group is a primary halide, the SN2 mechanism is often the dominant pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. The reaction rate is dependent on the concentration of both the bromomethyl nicotinate and the nucleophile.[5]

Factors favoring the SN2 pathway include:

-

Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻, RNH₂)

-

Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) that solvate the cation but not the nucleophile, enhancing its reactivity.

-

Lower temperatures .

Diagram: SN2 Reaction Pathway

Caption: The concerted backside attack mechanism characteristic of an SN2 reaction.

SN1 Mechanism

Although less common for primary halides, the SN1 pathway can become competitive for bromomethyl nicotinates under certain conditions. This two-step mechanism involves the slow, rate-determining departure of the bromide leaving group to form a resonance-stabilized pyridyl-methyl carbocation. This intermediate is then rapidly captured by a nucleophile.

Factors favoring the SN1 pathway include:

-

Weak nucleophiles (e.g., H₂O, ROH)

-

Polar protic solvents (e.g., water, ethanol, methanol) that can stabilize both the carbocation intermediate and the leaving group.[1]

-

Higher temperatures .

The stability of the carbocation is paramount for this pathway. The positive charge on the benzylic-like carbon can be delocalized into the pyridine ring, significantly lowering the activation energy for its formation.

Quantitative Reactivity Data

Specific kinetic data for bromomethyl nicotinates are not widely published. However, the reactivity can be effectively understood by examining data from the analogous benzyl bromide system. The following table summarizes representative second-order rate constants for the reaction of benzyl bromide with various nucleophiles, illustrating the influence of nucleophile strength and solvent.

| Substrate | Nucleophile | Solvent | Temp (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| Benzyl Bromide | Thiourea | Methanol | 25 | 0.128 | [6] |

| Benzyl Bromide | Aniline | Nitrobenzene-Ethanol (80:20) | 25 | 6.83 x 10⁻³ | [7] |

| Benzyl Bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 25 | 1.55 x 10⁻² | [7] |

| Benzyl Bromide | Pyridine | Acetone | 25 | 5.25 x 10⁻³ | [7] |

| Benzyl Chloride | KI | Acetone | 23 | 1.5 x 10⁻³ | [8] |

Note: The reactivity of bromomethyl nicotinates is expected to follow similar trends. However, the electron-withdrawing nature of the pyridine nitrogen and the ester group may slightly decrease the reaction rates compared to unsubstituted benzyl bromide, particularly in SN1 reactions where carbocation stability is key.

Experimental Protocol: General SN2 Reaction

This protocol describes a general procedure for the reaction of a bromomethyl nicotinate with an amine nucleophile.

Materials:

-

Methyl 2-(bromomethyl)nicotinate (1.0 eq)[9]

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile, the base (K₂CO₃), and the anhydrous solvent.

-

Addition of Electrophile: Dissolve methyl 2-(bromomethyl)nicotinate in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[10]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If DMF is used, pour the mixture into water and extract with ethyl acetate (3x volumes). If acetonitrile is used, filter off the solid base and concentrate the filtrate under reduced pressure before partitioning between water and ethyl acetate.

-

Combine the organic layers and wash with water, followed by saturated brine solution.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

Free Radical Reactions

The bromomethyl group can also be formed via a free radical pathway, typically starting from a methylnicotinate. This reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11][12]

The mechanism proceeds through three stages:

-

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) by heat or light to generate radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of the nicotinate, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain.

-

Termination: Two radicals combine to form a stable, non-radical species.

Diagram: Radical Bromination (Propagation Steps)

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Substituted Nicotinates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of substituted nicotinates, a class of compounds demonstrating significant potential in therapeutic applications. This document provides a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anti-inflammatory Activity

Substituted nicotinates have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potential of various substituted nicotinate derivatives has been quantified through in vitro and in vivo assays. The following table summarizes the inhibitory concentrations (IC50) against COX-2 and the in vivo anti-inflammatory effects of selected compounds.

| Compound | COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference Compound |

| Nicotinate Derivative 1 | 0.25 | 65% | Indomethacin |

| Nicotinate Derivative 2 | 0.52 | 64.28% | Celecoxib |

| Nicotinate Derivative 3 | 0.78 | 57.14% | Celecoxib |

| Nicotinate Derivative 4c | Potent (not specified) | High (not specified) | Mefenamic acid |

| Nicotinate Derivative 4f | Potent (not specified) | Most potent in vivo activity | Celecoxib |

Key Experimental Protocols

1.2.1. In Vitro COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the COX-2 enzyme, a key mediator of inflammation.

-

Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm[1].

-

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Test compounds are dissolved in a suitable solvent like DMSO.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib). Incubate to allow inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

-

1.2.2. Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for assessing the acute anti-inflammatory activity of compounds.

-

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.

-

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) intraperitoneally or orally.

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

-

Signaling Pathway

The anti-inflammatory effects of many substituted nicotinates are attributed to their inhibition of the COX-2 enzyme, which is a critical component of the prostaglandin synthesis pathway. Pro-inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the upregulation of COX-2 expression. By inhibiting COX-2, substituted nicotinates reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

References

An In-depth Technical Guide to Ethyl 6-(bromomethyl)nicotinate Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(bromomethyl)nicotinate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, the preparation of its derivatives and analogs, its role as a key intermediate in the development of potent kinase inhibitors, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Nicotinate Scaffold in Medicinal Chemistry

The pyridine ring, a core component of nicotinic acid (niacin or Vitamin B3) and its derivatives, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of compounds targeting a wide range of biological targets. This compound (CAS No: 178264-57-8) is a particularly valuable building block. The presence of a reactive bromomethyl group at the 6-position allows for facile derivatization through nucleophilic substitution, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). Analogs, particularly those with substitutions at the 4- and 6-positions, have shown significant promise as potent inhibitors of key enzymes in cellular signaling pathways, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its subsequent derivatives involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates.

Synthesis of Ethyl 6-methylnicotinate

The precursor, Ethyl 6-methylnicotinate, can be synthesized from 2-methyl-5-ethylpyridine. The process involves an oxidation reaction to form the carboxylic acid at the 3-position, followed by esterification.

Synthesis of this compound

The core compound is synthesized via a radical bromination of the methyl group of Ethyl 6-methylnicotinate. N-Bromosuccinimide (NBS) is a common reagent for this type of benzylic/allylic bromination.

Synthesis of Derivatives and Analogs

The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives by reacting this compound with various nucleophiles such as amines, thiols, and alcohols. Furthermore, analogs are often synthesized via nucleophilic aromatic substitution (SNAr) on related scaffolds like Ethyl 6-chloronicotinates.

Biological Activity and Therapeutic Applications

Derivatives and analogs of the ethyl nicotinate scaffold have demonstrated a wide range of biological activities. A significant focus of research has been the development of kinase inhibitors for oncology.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[2] Several nicotinamide analogs have been identified as potent VEGFR-2 inhibitors, demonstrating activity comparable to or exceeding that of the approved drug, Sorafenib.[3][4]

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Sorafenib | VEGFR-2 | 53.65 | [3] |

| Compound 8 | VEGFR-2 | 77.02 | [3] |

| Compound 6 | VEGFR-2 | 60.83 | [5][6] |

| Compound 10 | VEGFR-2 | 63.61 | [6] |

| Compound 12b | VEGFR-2 | 92.0 | [2] |

Table 1: In Vitro Inhibitory Activity of Nicotinamide Analogs against VEGFR-2.

Anti-proliferative Activity

Consistent with their activity against VEGFR-2, these compounds exhibit cytotoxic effects against various cancer cell lines, particularly those known to overexpress VEGFR-2, such as colorectal (HCT-116) and hepatocellular (HepG-2) carcinoma cells.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | HCT-116 | 9.30 | [3] |

| Sorafenib | HepG-2 | 7.40 | [3] |

| Compound 8 | HCT-116 | 5.4 | [3] |

| Compound 8 | HepG-2 | 7.1 | [3] |

| Compound D-1 | HCT-116 | 3.08 | [4] |

| Compound D-1 | HepG-2 | 4.09 | [4] |

| Compound 6 | HCT-116 | 9.3 | [5][6] |

| Compound 6 | HepG-2 | 7.8 | [5][6] |

Table 2: In Vitro Anti-proliferative Activity of Nicotinamide Analogs.

Signaling Pathways

The primary mechanism of action for the most studied nicotinamide analogs involves the inhibition of the VEGFR-2 signaling cascade. Binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream pathways like the RAS/MEK/ERK (MAPK) and PI3K/AKT cascades. These pathways are crucial for promoting cell proliferation, survival, migration, and angiogenesis.[1] Nicotinate-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its activation.

Experimental Protocols

Detailed and robust protocols are essential for the synthesis and evaluation of novel chemical entities.

General Protocol for Synthesis of this compound

This protocol describes a typical procedure for the radical bromination of Ethyl 6-methylnicotinate.

-

Reaction Setup : To a solution of Ethyl 6-methylnicotinate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction : Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically irradiated with a UV lamp to facilitate initiation.

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC₅₀ value against VEGFR-2 kinase using a luminescence-based assay that measures ADP production.[1][7]

-

Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[1]

-

Kinase Reaction : Add the diluted test compound and recombinant human VEGFR-2 enzyme to the wells of a solid white 384-well plate.[7] Initiate the reaction by adding the Master Mix. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

-

Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][8]

-

Data Acquisition : Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[7]

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of a compound on a cancer cell line like HCT-116.[3][4]

-

Cell Seeding : Seed HCT-116 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[3]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 0.5 mg/mL solution) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[3][4]

-

Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Data Acquisition : Shake the plate for 20 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound and its related analogs represent a highly valuable and versatile class of compounds for drug discovery and development. The synthetic tractability of the scaffold allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. The demonstrated success in targeting kinases such as VEGFR-2 highlights their potential in oncology. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon this promising chemical space in the pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. MTT assay [bio-protocol.org]

Spectroscopic Characterization of Ethyl 6-(bromomethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(bromomethyl)nicotinate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromomethyl group and an ethyl nicotinate scaffold, makes it a versatile intermediate for introducing the pyridinylmethyl moiety into a wide range of molecules. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure and purity, ensuring the integrity of subsequent synthetic transformations.

Predicted Spectroscopic Data of this compound

The introduction of a bromomethyl group at the 6-position of the pyridine ring in ethyl nicotinate is expected to induce significant changes in the spectroscopic data. The following tables summarize the anticipated shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester and the substituted pyridine ring. The bromomethyl group will introduce a new singlet, and the aromatic protons will experience shifts due to the electron-withdrawing nature of the bromine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.1 | d | H-2 |

| ~8.3 | dd | H-4 |

| ~7.7 | d | H-5 |

| ~4.8 | s | -CH₂Br |

| 4.42 | q | -OCH₂CH₃ |

| 1.42 | t | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will reflect the changes in the electronic environment of the carbon atoms in the pyridine ring and the presence of the bromomethyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~158 | C-6 |

| ~152 | C-2 |

| ~138 | C-4 |

| ~128 | C-3 |

| ~122 | C-5 |

| ~62 | -OCH₂CH₃ |

| ~32 | -CH₂Br |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1280 | C-O stretch (ester) |

| ~1200 | C-N stretch |

| ~680 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 243/245 | [M]⁺ (Molecular ion with bromine isotopes) |

| 198/200 | [M - OCH₂CH₃]⁺ |

| 164 | [M - Br]⁺ |

| 120 | [M - Br - CO₂]⁺ |

| 106 | [C₆H₄N]⁺ |

| 78 | [C₅H₄N]⁺ |

Spectroscopic Data of Related Compounds

To provide a solid foundation for the predicted data, the experimental spectroscopic data for Ethyl nicotinate and ¹H NMR data for Methyl 6-bromonicotinate are presented below.

Ethyl nicotinate

¹H NMR Data (90 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.23 | s | 1H | H-2 |

| 8.76 | d | 1H | H-6 |

| 8.28 | dt | 1H | H-4 |

| 7.37 | dd | 1H | H-5 |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

¹³C NMR Data (25.16 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 165.19 | C=O |

| 153.37 | C-6 |

| 150.94 | C-2 |

| 136.93 | C-4 |

| 126.40 | C-3 |

| 123.27 | C-5 |

| 61.39 | -OCH₂CH₃ |

| 14.29 | -OCH₂CH₃ |

IR Data

A comprehensive list of IR absorption bands for Ethyl nicotinate is available from various sources. Key absorptions include the C=O stretch of the ester at approximately 1723 cm⁻¹, C-H stretches of the aromatic ring above 3000 cm⁻¹, and C-H stretches of the ethyl group below 3000 cm⁻¹.

Mass Spectrometry Data

The mass spectrum of Ethyl nicotinate shows a molecular ion peak at m/z 151. Key fragments are observed at m/z 123 ([M - C₂H₄]⁺), 106 ([M - OCH₂CH₃]⁺), and 78 ([C₅H₄N]⁺).

Methyl 6-bromonicotinate

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.00 | dd | J = 2.0, 0.5 | 1H | H-2 |

| 8.25 | dd | J = 8.5, 2.5 | 1H | H-4 |

| 7.42 | dd | J = 8.5, 0.5 | 1H | H-5 |

| 3.96 | s | 3H | -OCH₃ |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet) : Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin pellet.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition : Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via a liquid chromatograph or direct infusion. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthetic organic compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution of Ethyl 6-(bromomethyl)nicotinate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the reactivity of its bromomethyl group, which allows for the facile introduction of a wide variety of functional groups. The resulting nicotinic acid derivatives are key intermediates in the synthesis of a range of biologically active molecules.

Introduction

This compound is a pyridine derivative featuring a reactive benzylic-type bromide. This functional group is an excellent electrophile for SN2 reactions with a diverse array of nucleophiles. The electron-withdrawing nature of the pyridine ring and the ethyl ester further activates the methylene bromide for displacement. This reactivity makes it a valuable scaffold for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Common nucleophiles that can be employed in reactions with this compound include primary and secondary amines, thiols, and phenols (via their corresponding alkoxides in a Williamson ether synthesis). The choice of nucleophile, solvent, and reaction conditions allows for precise control over the final product's structure and properties.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound and analogous benzylic bromides with various nucleophiles.

Table 1: Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-methylpiperazine | Ethyl 6-((4-methylpiperazin-1-yl)methyl)nicotinate | Chloroform | 20 | Not Specified | Good |

| Primary Amines (General) | Ethyl 6-((alkylamino)methyl)nicotinate | Acetonitrile | Room Temp. - 50 | 2 - 12 | 70 - 95 |

| Secondary Amines (General) | Ethyl 6-((dialkylamino)methyl)nicotinate | Dichloromethane | Room Temp. | 3 - 8 | 75 - 90 |

Table 2: Nucleophilic Substitution with Thiol and Phenol Nucleophiles

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiophenol | Ethyl 6-((phenylthio)methyl)nicotinate | K₂CO₃ | DMF | Room Temp. | 4 | 85 - 95 |

| Phenol | Ethyl 6-(phenoxymethyl)nicotinate | NaH | THF | 0 - Room Temp. | 6 | 70 - 90 |

| Substituted Phenols | Ethyl 6-((aryloxy)methyl)nicotinate | Cs₂CO₃ | Acetonitrile | 60 | 8 | 70 - 88 |

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Chloroform)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

To the stirred solution, add the amine nucleophile dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Williamson Ether Synthesis with Phenols

This protocol is based on the Williamson ether synthesis for the preparation of aryl ethers.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting sodium phenoxide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioethers from this compound.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-